4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B022 is a novel inhibitor of NF-kappaB-inducing kinase (NIK), protecting liver from toxin-induced inflammation, oxidative stress, and injury.
Scientific Research Applications
Research has explored the synthesis and biological evaluation of compounds structurally related to your compound of interest. For instance, the synthesis of derivatives involving thiazolyl-pyrimidines, which exhibit activities as amplifiers of phleomycin, a chemotherapeutic agent (Brown, Cowden, & Strekowski, 1982).
Studies have also focused on the design and synthesis of compounds combining pyrimidine and thiazolyl groups for potential use as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Compounds containing the thiazolyl and pyrimidine moieties have been synthesized and evaluated for their antimicrobial properties, indicating potential use in treating infections (Basavarajaiah & Mruthyunjayaswamy, 2010).
Research into the supramolecular structures of compounds related to your compound of interest has been conducted, highlighting their potential significance in understanding molecular interactions and packing patterns in aminopyrimidine structures, which could impact the study of nucleic acid structures and functions (Cheng et al., 2011).
The synthesis of other related compounds, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in the production of HIV-1 reverse transcriptase inhibitors, has been reported, indicating the relevance of these compounds in developing treatments for HIV (Xiu-lia, 2015).
Compounds with similar structures have been synthesized and evaluated for their potential use in treating fungal infections, indicating the broad spectrum of applications in medicinal chemistry and pharmacology (N. Jafar et al., 2017).
properties
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFYOOFXVBCIIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.